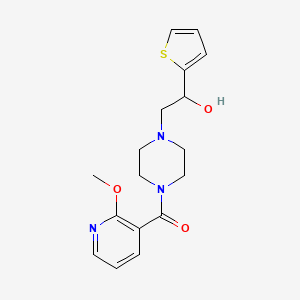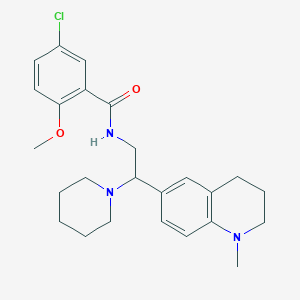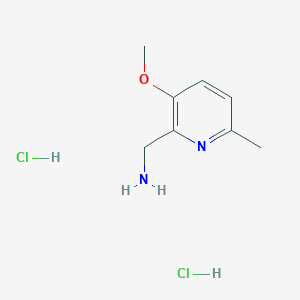![molecular formula C17H24N2O2 B2874813 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide CAS No. 1403835-45-9](/img/structure/B2874813.png)
4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide, also known as 4-HCPB, is an organic compound commonly used in scientific research. It is a derivative of the benzamide group and is a member of the pyrrolidine family of compounds. 4-HCPB has a range of applications in scientific research, including in vivo and in vitro studies, and its mechanism of action, biological activity, and biochemical and physiological effects are of great interest to scientists.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Treatment
CHEMBL4575319 has shown potential in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s. It is being explored for its neuroprotective properties that could slow down the progression of these conditions .
Single-Atom Catalysts
The compound’s structure suggests potential use in single-atom catalysts, which are pivotal in various catalytic reactions due to their strong activity and high selectivity. This application is significant in the field of electrochemistry and photocatalytic reactions .
Pharmaceutical Formulations
As a pharmaceutical derivative, CHEMBL4575319 may be formulated into medications. Its derivatives or additional salts could be used in therapeutic applications, potentially enhancing drug efficacy and stability .
Chemical Sensing
The compound’s unique structure could be utilized in chemical sensing technologies. This application is crucial for detecting specific chemical substances within a complex mixture, which is essential in environmental monitoring and diagnostics .
Molecular and Electronic Structure Analysis
CHEMBL4575319 might be used in probing the properties of chemical bonds in molecules. This application is valuable in understanding the changes that occur in molecular and electronic structures during chemical reactions .
Experimental Strategies in Chemistry
The compound could play a role in experimental strategies aimed at single molecule detection. This is particularly relevant in analytical chemistry, where precise detection and quantification of molecules are required .
Energy Conversion Processes
Given the energy crisis, CHEMBL4575319 could be investigated for its role in the efficient conversion of existing fossil energy into clean energy. This application would be a part of efforts to promote sustainable energy development .
Advanced Material Development
The compound’s properties suggest it could be incorporated into the development of advanced materials. These materials could have applications in various industries, including electronics, aerospace, and biotechnology .
Wirkmechanismus
Target of Action
CHEMBL4575319, also known as “4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide”, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating the physiological responses to histamine, a biogenic amine that contributes to various biological processes such as inflammation, gastric acid secretion, and neurotransmission .
Mode of Action
The compound interacts with the Histamine H1 receptor by displacing the radioligand [3H]-mepyramine from its binding site . This interaction results in changes in the receptor’s activity, which can lead to alterations in the downstream signaling pathways .
Biochemical Pathways
Histamine H1 receptor activation typically leads to the activation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which further trigger calcium release and protein kinase C activation, respectively .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, half-life, and overall pharmacological effect .
Result of Action
The molecular and cellular effects of CHEMBL4575319’s action are largely dependent on its interaction with the Histamine H1 receptor. By modulating this receptor’s activity, the compound can influence various physiological processes mediated by histamine, potentially leading to changes in inflammatory responses, neurotransmission, and other histamine-regulated functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL4575319. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Eigenschaften
IUPAC Name |
4-[3-[(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]propoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20)/t14-,15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNMYWNBLVJWKG-GASCZTMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)CCCOC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide | |
Q & A
Q1: What is the primary mechanism of action of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide?
A1: 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide acts as an N-methyl-D-aspartate (NMDA) glutamate receptor antagonist. [] It is also studied in combination with acetylcholinesterase inhibitors. [, ] This dual-action approach suggests a potential for addressing cognitive deficits associated with various neurological conditions.
Q2: Have there been challenges in developing a stable formulation of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide?
A3: Yes, research indicates that ensuring the long-term stability of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride has been a focus. [] Scientists have developed a specific synthesis process to obtain a stable crystalline form, which is crucial for pharmaceutical development and storage.
Q3: What are the key steps involved in the industrial synthesis of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide?
A4: The industrial synthesis involves several steps: reacting a specific precursor with ammonia at high temperatures, followed by reduction and coupling reactions. [] The process aims to produce the desired compound in its free base form, which is then reacted with hydrochloric acid to obtain the final hydrochloride salt.
Q4: What is the significance of obtaining a specific crystalline form of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride?
A5: Specific crystalline forms of drug substances possess unique physicochemical properties, impacting their stability, solubility, and bioavailability. [] Therefore, identifying and synthesizing a stable crystalline form of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride is crucial for developing an effective and marketable pharmaceutical product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one](/img/structure/B2874730.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2874732.png)
![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)
![3-[1-(2-Cyanoacetyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2874735.png)




![3-(4-Chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2874744.png)
![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)


![N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2874750.png)
